Fungisterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Insecticidal Activity and Key Experiments

Recent research on Commiphora africana resin, traditionally used for bedbug control, isolated fungisterol and other sterols. The following experimental details outline how its insecticidal potency was evaluated [1] [2].

Experimental Protocol for Bioassay

The following methodology details the procedures used to assess this compound's repellency and toxicity against bedbugs (Cimex lectularius Linnaeus) [1] [2].

1. Compound Isolation

- Extraction: Dried Commiphora africana resin was extracted with dichloromethane for 72 hours. The solvent was then removed using a rotary evaporator to obtain a crude extract [1] [2].

- Separation & Purification: The crude extract was separated using column chromatography packed with silica gel. The column was eluted with a gradient of hexane and ethyl acetate. Fractions were collected, monitored by Thin Layer Chromatography (TLC), and those with similar profiles were pooled and further purified using a smaller Sephadex LH-20 column [1] [2].

- Identification & Characterization: Isolated pure compounds were characterized using Fourier Transform Infra-red (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy ((^1)H and (^{13})C) [1] [2].

2. Repellency Bioassay

- Method: The filter paper method was used. One half of a Whatman filter paper was treated with 2 mL of the test compound (this compound) dissolved in acetone, while the other half was treated with acetone alone (control) [1] [2].

- Procedure: Ten bedbugs were placed along the line dividing the two halves. The distribution of bedbugs on the treated and untreated sides was recorded [1] [2].

- Data Analysis: Percentage repellency was calculated using the formula:

(C - T) / (C + T) * 100, where C is the number of bedbugs in the control (untreated) half and T is the number in the treated half [1] [2].

3. Toxicity (Mortality) Bioassay

- Method: Circular filter papers were treated by spraying 2 mL of this compound at varying concentrations (e.g., 0.25% to 1.4% v/v in acetone). The papers were air-dried and placed in Petri dishes [1] [2].

- Procedure: Ten bedbugs were introduced into each dish. Assays were conducted in triplicate under controlled laboratory conditions ( 28 ± 2°C and 75 ± 2% RH) [1] [2].

- Data Analysis: Mortality was recorded after 24, 48, and 72 hours. The data was subjected to dose-response analysis to determine the lethal concentration (LC₅₀) required to kill 50% of the population [1] [2].

Experimental workflow for isolating this compound and evaluating its bioactivity against bedbugs [1] [2].

Key Quantitative Findings

The experimental results demonstrated this compound's significant bioactivity, which was comparable to a synthetic insecticide.

| Bioassay Type | Key Result | Experimental Conditions |

|---|---|---|

| Repellency | 75% repellency [1] [2] | Not significantly different (p > 0.05) from the positive control, Neocidol (74%), after one hour of exposure [1] [2]. |

| Toxicity | LC₅₀ = 25.73 mg/L [1] [2] | Measured after 24 hours of exposure on bedbugs [1] [2]. |

Relevance to Fungal Biology and Antifungal Research

Beyond its insecticidal properties, this compound is significant in fungal physiology and is studied in contexts like invasive fungal infections and antifungal drug resistance.

- Role in Fungal Physiology: this compound (ergost-Δ7-enol) is a common membrane sterol found in various fungi, including Aspergillus niger and rust fungi. In some species, it can be the most abundant sterol [3]. It is also a known sterol component of Pneumocystis carinii, an opportunistic fungal pathogen that causes pneumonia in immunocompromised individuals [4].

- Connection to Signaling Pathways: Fungal cells maintain sterol homeostasis through sophisticated regulatory networks. While not directly a signaling molecule, this compound is part of the broader ergosterol biosynthesis pathway. Research shows that disruptions in this pathway at specific steps can activate distinct transcription factors, leading to the targeted upregulation of certain sterol biosynthesis genes (e.g., erg11, erg24) to counteract the perturbation [5]. This targeted regulation is a key mechanism for fungal adaptation and stress tolerance.

Simplified model of targeted gene regulation in response to sterol biosynthesis disruption [5].

Research Significance and Future Directions

The identification of this compound as a potent natural insecticide offers a promising lead for developing eco-friendly pest control agents, potentially helping to manage insecticide-resistant bedbug populations [1] [2]. In antifungal drug development, understanding sterol profiles and biosynthesis regulation in pathogens like Pneumocystis provides crucial insights for identifying new therapeutic targets [5] [4].

Future research may focus on:

- Mechanism of Action: Further elucidating the precise molecular mechanism by which this compound exerts its insecticidal toxicity and repellency.

- Synergistic Blends: Investigating formulations that combine this compound with other bioactive compounds to enhance efficacy, as initial studies showed blending did not synergize effects [1] [2].

- Broader Efficacy: Testing the compound's activity against other arthropod pests and its potential antifungal properties.

References

- 1. Bio-active principles in Commiphora africana resin... | Research Square [researchsquare.com]

- 2. Bio-active principles in Commiphora africana resin... | Research Square [researchsquare.com]

- 3. Distribution of sterols in the fungi I. Fungal spores | Lipids [link.springer.com]

- 4. Heterogeneity of Pneumocystis Sterol Profiles of Samples from... [pmc.ncbi.nlm.nih.gov]

- 5. Targeted regulation of sterol biosynthesis genes according ... [sciencedirect.com]

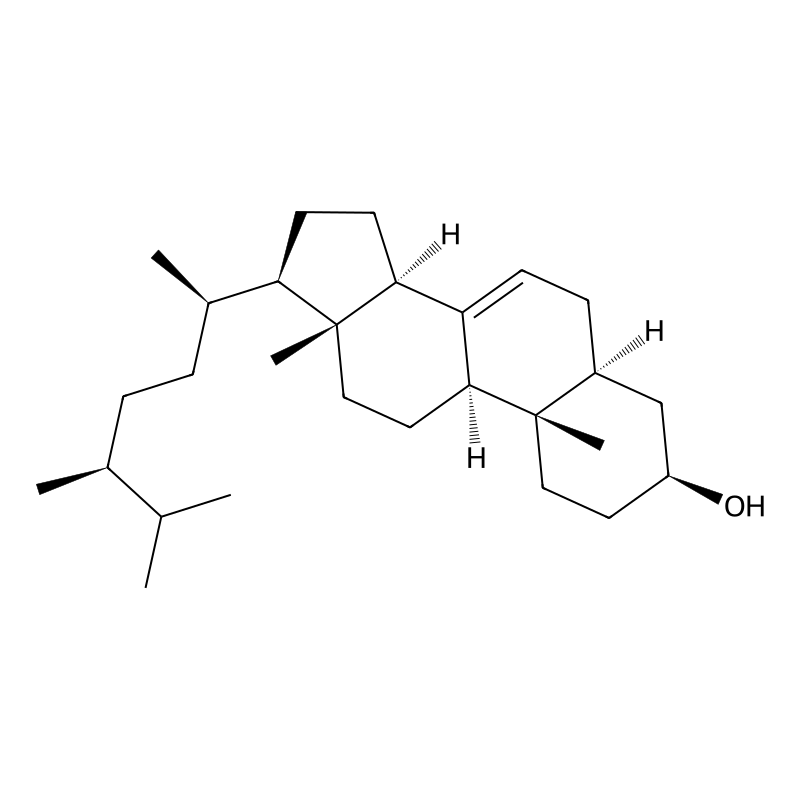

Fungisterol: A Technical Overview

Fungisterol is a bio-active sterol found in certain fungi [1]. Its structure is defined by the IUPAC name 5α-Ergost-7-en-3β-ol [1]. Structurally, it is part of the ergostane-type sterol family, characterized by 28 carbon atoms (C28H48O) and a molar mass of 400.691 g·mol⁻¹ [1].

The table below summarizes its core chemical identity:

| Property | Description |

|---|---|

| IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |

| Chemical Formula | C28H48O [1] |

| Molar Mass | 400.691 g·mol⁻¹ [1] |

| Type | Bio-active sterol (Ergostane-type) [1] |

| Source | Produced by certain fungi [2] |

Context within Fungal Sterol Biosynthesis

This compound is an intermediate in the complex biosynthetic pathway of the primary fungal sterol, ergosterol [3] [4]. This pathway is a key target for azole and polyene antifungal drugs [3]. The following diagram outlines the general ergosterol pathway in fungi, showing where this compound and its immediate precursor, episterol, are positioned.

Simplified pathway showing this compound's role in ergosterol synthesis.

In the model yeast Saccharomyces cerevisiae, this compound is derived from its precursor, episterol [4]. The conversion involves a desaturation step at the C5(6) position. It is important to note that the specific enzymes and genes (e.g., ERG3, ERG6) involved in the steps immediately before and after this compound can vary significantly between fungal species like S. cerevisiae and the pathogen Aspergillus fumigatus [3].

Research Context and Suggested Next Steps

- Consult Specialized Scientific Databases: Direct queries on platforms like PubMed, Google Scholar, or SciFinder using specific search terms such as "this compound biosynthesis," "this compound NMR," "this compound quantification," or "this compound drug target" will yield primary research articles.

- Investigate Broader Pathway Reviews: Literature reviewing the ergosterol biosynthesis pathway (e.g., "Regulation of Sterol Biosynthesis in Aspergillus fumigatus" [3]) often contains detailed information on intermediates, including this compound, along with discussions of regulatory mechanisms that are relevant for drug discovery.

- Focus on Pathogenic Fungi: For therapeutic development, target your search on human pathogens like Aspergillus fumigatus and Candida albicans, where sterol biosynthesis is a well-validated antifungal target [3].

References

Chemical Identity and Natural Sources

Fungisterol (C₂₈H₄₈O) is a steroid alcohol with a molar mass of 400.691 g·mol⁻¹ [1]. Its IUPAC name is 5α-Ergost-7-en-3β-ol [1].

- Natural Sources: It has been identified in:

Documented Biological Activities and Quantitative Data

Current research highlights two primary areas of bioactivity for this compound.

Insecticidal and Repellent Activity

A 2023 study isolated this compound from Commiphora africana resin and evaluated its activity against bedbugs (Cimex lectularius Linnaeus) [3]. The table below summarizes the key quantitative findings:

| Bioassay Type | Key Quantitative Result | Experimental Context |

|---|---|---|

| Repellency | 75% repellency after >1 hour exposure | Not significantly different from positive control (Neocidol, 74%) [3]. |

| Toxicity (Mortality) | LC₅₀ = 25.73 mg/L | Lethal Concentration 50 determined after 24 hours of exposure [3]. |

This study identified this compound as the most potent repellent and toxic compound among the five isolated from the resin, demonstrating its potential as a natural insecticidal agent [3].

Potential Antiviral Application

In a 2023 computational drug discovery study, this compound was among twelve natural compounds screened against West Nile virus proteins [4]. The study reported:

- A binding affinity of -7.4 kcal/mol for the West Nile virus methyltransferase (PDB ID: 2OY0), indicating a favorable and stable interaction [4].

This in silico data suggests this compound could be a candidate for further investigation in antiviral drug development, though it requires experimental validation [4].

Experimental Protocols from Research

Protocol 1: Isolation and Purification from Plant Resin [3]

The following workflow outlines the process for isolating this compound:

Key Techniques:

- Extraction: 1 kg of dried resin was extracted with 4L of dichloromethane for 72 hours [3].

- Chromatography: The crude extract was separated using a silica gel column with a hexane to ethyl acetate gradient. Further purification used Sephadex LH-20 [3].

- Compound Identification: The purified compound was characterized using Fourier-Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) (both ¹H and ¹³C) [3].

Protocol 2: Bioactivity Testing (Insecticidal & Repellent) [3]

Repellency Assay:

- Method: Filter paper bioassay (Araujo et al., 2009).

- Procedure: One half of a filter paper is treated with the compound dissolved in acetone; the other half is a solvent control. Ten bedbugs are placed on the line dividing the two halves.

- Data Collection: The number of bugs in each half is recorded after 0.5, 1, 2, 6, and 24 hours.

- Calculation: Percentage repellency = [(C - T) / (C + T)] * 100, where C is the number in the control half and T is the number in the treated half [3].

Toxicity (Mortality) Assay:

- Method: Circular filter papers are treated with 2 mL of the compound at various concentrations (e.g., 0.25% to 1.4% v/v).

- Procedure: After drying, ten bedbugs are introduced into the petri dish.

- Data Collection: Mortality counts are taken after 24, 48, and 72 hours.

- Analysis: LC₅₀ (Lethal Concentration 50) is determined using dose-response analysis [3].

Future Research and Development Potential

The existing data positions this compound as a promising compound for further development:

- As a Biopesticide: Its high repellency and toxicity against bedbugs support its potential as an eco-friendly insecticide [3]. Future work should focus on formulation, field trials, and safety profiling.

- In Drug Discovery: The in silico evidence of binding to a viral protein justifies further investigation into its antiviral mechanisms and efficacy in cellular and animal models [4] [5]. Research could explore its activity against other viruses or in different therapeutic areas.

References

- 1. - Wikipedia this compound [en.m.wikipedia.org]

- 2. Episterol and this compound from mutant strains of the yeast... [link.springer.com]

- 3. Bio-active principles in Commiphora africana resin... | Research Square [researchsquare.com]

- 4. Frontiers | Target specific inhibition of West Nile virus envelope... [frontiersin.org]

- 5. Computational Drug Discovery for Emerging Viral Infections [frontiersin.org]

Chemical and Biological Profile of Fungisterol

Fungisterol is a bio-active sterol produced by certain fungi [1]. The table below summarizes its core chemical characteristics.

| Property | Description |

|---|---|

| IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1] |

| Systematic IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |

| Chemical Formula | C28H48O [1] |

| Molar Mass | 400.691 g·mol⁻¹ [1] |

| Classification | Sterol (a hydroxylated steroid) [2] [3] |

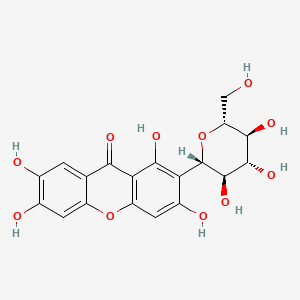

The following diagram illustrates the molecular structure of this compound, which is based on the characteristic tetracyclic cyclopenta[α]phenanthrene ring system common to all sterols [3].

Structural framework of this compound showing the core sterol rings and key functional group. [3]

Context Within Fungal Sterol Biosynthesis

This compound is part of a complex metabolic network in fungi. While the search results do not provide a definitive pathway for this compound itself, they offer extensive detail on the well-established ergosterol biosynthesis pathway in Aspergillus oryzae, a model filamentous fungus [2].

- Pathway Complexity: The ergosterol biosynthesis pathway in A. oryzae is more complex than in S. cerevisiae, involving 25 reactions catalyzed by 49 enzymes [2].

- Subcellular Localization: The biosynthesis is compartmentalized. Key enzymes are localized in different organelles [2]:

- Cytoplasm, Mitochondria, Peroxisomes: Enzymes for mevalonate and farnesyl pyrophosphate biosynthesis.

- Endoplasmic Reticulum & Lipid Droplets: Several enzymes for the final steps of ergosterol biosynthesis.

- Metabolic Engineering Potential: Overexpression (OE) of specific genes (e.g.,

AoHmgB,AoErg26B) can significantly alter the levels of both ergosterol and fatty acids, indicating a closely regulated metabolic network and the potential for strain optimization [2].

The diagram below maps the key stages and locations of sterol biosynthesis in fungi, based on the research into the related ergosterol pathway [2].

Compartmentalization of the fungal sterol biosynthesis pathway, highlighting key intermediates and their primary organelle locations. [2]

Comparative Sterol Sources and Limitations

From an industrial perspective, fungal sterols like ergosterol are valued as renewable alternatives to animal and plant sources [3] [4]. The table below compares sterol content across potential biological sources, providing context for fungal production.

| Source Category | Specific Source | Typical Sterol Content (% by weight) | Key Sterols |

|---|---|---|---|

| Animal Tissue | Brain Tissue | 2 - 3% [4] | Cholesterol [3] |

| Egg Yolk | 1.0 - 1.6% [4] | Cholesterol [3] | |

| Plant Sources | Cereal Grains | 0.8 - 3% [4] | Phytosterols [3] |

| Vegetable Oils | 0.1 - 0.5% [4] | Phytosterols [3] | |

| Fungal Sources | Baker's Yeast | 0.1 - 2% [4] | Ergosterol [4] |

| Mushrooms | 0.2 - 0.8% [4] | Ergosterol [4] | |

| Microalgae | General | 0.5 - 3% [4] | Diverse Phytosterols [3] |

| Pavlova lutheri | Up to 5% [4] | Diverse Phytosterols [3] |

Key Challenges for Fungal Sterols: While more sustainable than animal sources, fungal production faces hurdles including low sterol concentration, labor-intensive extraction, and the need for sterile fermentation conditions [3] [4].

Research Gaps and Future Directions

The search results highlight a significant lack of focused research on this compound compared to its counterpart, Ergosterol. For your work as a researcher, this points to several promising and underexplored areas:

- Elucidate the Specific Pathway: Determine this compound's exact role in the fungal sterol biosynthesis network. Is it an intermediate, an end-product, or a secondary metabolite in different species?

- Establish Bioactivity and Targets: Investigate its purported "bio-active" properties [1]. What are the specific molecular targets and mechanisms of action? This is crucial for its potential in drug development.

- Develop Analytical and Experimental Protocols: The current search results do not provide detailed methodologies for studying this compound. Future work would need to establish optimized protocols for its extraction, purification, and quantification from fungal biomass, likely adapting methods used for ergosterol [2].

How to Proceed with Your Research

Given the identified information gaps, I suggest you:

- Use specialized databases like SciFinder-n, Reaxys, or PubMed to perform a more targeted search for primary literature on this compound.

- Focus on ergosterol research as a methodological foundation, as the pathways and experimental techniques are well-established and likely overlapping [2].

- Explore genetic and metabolic engineering strategies used to enhance ergosterol yield in fungi, as these could be applied to this compound production [2] [3].

References

Natural Sources & Quantitative Data

Fungisterol is not the primary sterol in fungi but is present as a minor component or a biosynthetic intermediate.

| Source | Context / Abundance | Key Details |

|---|---|---|

| Button Mushroom (Agaricus bisporus) | Minor constituent; comprises part of the ~10% of total sterols not accounted for by ergosterol [1] | Found in fresh, dried, and pickled products; content decreases with preservation [1]. |

| Yeast (Saccharomyces cerevisiae) | Intermediate in the ergosterol biosynthesis pathway [2] [3] | Accumulates in mutant strains; part of the pathway that converts episterol to ergosterol [2] [3]. |

| Other Fungi | Membrane component in some fungi [4] | Used by some basidiomycetes (e.g., Puccinia graminis) as a major membrane sterol instead of ergosterol [4]. |

Analytical Protocol for Mushroom Sterols

Here is a detailed methodology for analyzing sterols (including this compound) in mushroom samples, based on a published study using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. This protocol can be adapted for other biological matrices.

| Step | Procedure Description | Critical Parameters & Notes |

|---|---|---|

| 1. Sample Preparation | Lyophilize pooled mushroom samples, then homogenize into a fine powder using a laboratory mill [1]. | Use of liquid nitrogen for immersion prior to lyophilization helps preserve labile compounds. |

| 2. Lipid Extraction | Perform ultrasonic-assisted extraction on ~200 mg of powder with n-hexane (3 × 6 mL). Combine and concentrate the hexane extracts using a rotary evaporator [1]. | n-Hexane is used for its ability to extract non-polar lipids effectively. |

| 3. Sample Fractionation | Fractionate the concentrated lipid extract using Solid-Phase Extraction (SPE) on silica gel to isolate the free sterol fraction [1]. | This step is crucial for separating sterols from other lipids like phospholipids and triglycerides, reducing instrumental interference. |

| 4. Derivatization | Derivative the purified sterol fraction using N,O-Bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Use pyridine as a solvent [1]. | Derivatization replaces active hydrogens (e.g., in -OH groups) with trimethylsilyl groups, enhancing volatility and thermal stability for GC analysis. |

| 5. GC-MS Analysis | Column: Standard non-polar or mid-polar capillary GC column. Internal Standards: Use 5α-cholestane and/or cholesterol. Quantification: Perform via external calibration with authentic standards [1]. | Comparison of mass spectra and retention times with pure chemical standards is necessary for definitive identification and accurate quantification. |

Biosynthesis and Functional Context

To understand its role, this compound must be placed in the context of fungal sterol biosynthesis. The following diagram illustrates the simplified pathway from the central intermediate, episterol, toward ergosterol, highlighting the position of this compound.

Simplified pathway from episterol to ergosterol, showing this compound's role.

The primary function of sterols like this compound and ergosterol in fungi is structural. They are essential components of the plasma membrane, where they regulate membrane fluidity, permeability, and the functionality of membrane-bound proteins [2] [5] [4]. This role makes the ergosterol pathway a prime target for antifungal drugs.

Research Significance & Therapeutic Potential

The broader ergosterol biosynthesis pathway is a validated target for antifungal therapy. While this compound itself is not a direct target, understanding its biosynthesis and function is critical.

- Existing Antifungal Target: The azole class of antifungal drugs (e.g., fluconazole, ketoconazole) targets a key enzyme (Cyp51/Erg11) earlier in the ergosterol pathway. Inhibiting this enzyme disrupts the entire pathway, causing the accumulation of toxic methylated sterols and depleting ergosterol, which is fatal to the fungal cell [2] [4].

- Basis for Selective Toxicity: The presence of ergosterol in fungal membranes versus cholesterol in human membranes provides a basis for selective drug action. This difference allows drugs like polyenes (which bind to ergosterol) and azoles to target the fungus with minimal host toxicity [2] [4].

- Potential for New Discoveries: Research into the regulation of sterol biosynthesis, including transcription factors like SREBP and signaling networks, presents opportunities to develop new therapeutic strategies, especially in the face of rising azole resistance [2].

References

- 1. Sterols in fresh and preserved button mushroom (Agaricus bisporus)... [link.springer.com]

- 2. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal... [frontiersin.org]

- 3. Episterol and this compound from mutant strains of the yeast... [link.springer.com]

- 4. 18.1 Antifungal agents that target the membrane [davidmoore.org.uk]

- 5. The role of sterols in plant response to abiotic stress | Phytochemistry... [link.springer.com]

Comprehensive Technical Guide: Fungisterol

Chemical Identity and Natural Occurrence

Fungisterol (ergost-Δ7-en-3β-ol) is a bioactive sterol produced by various fungal species [1] [2]. Its structure is characterized by a 5α-ergostane skeleton with a double bond at the 7-8 position and a hydroxyl group at the 3β position [1].

Core Chemical and Physical Properties

The table below summarizes the fundamental chemical and physical properties of this compound:

| Property | Description / Value |

|---|---|

| IUPAC Name | 5α-Ergost-7-en-3β-ol [1] |

| Systematic IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [1] |

| Molecular Formula | C₂₈H₄₈O [1] |

| Molar Mass | 400.691 g·mol⁻¹ [1] |

| Chemical Structure | A steroid structure with a hydroxyl group at the 3β position and a double bond between carbons 7 and 8 [1]. |

Natural Distribution in Fungi

This compound is widely distributed across various fungal taxa, particularly in spores, and its abundance varies significantly between species.

| Fungal Species / Group | Reported Occurrence of this compound |

|---|---|

| General Fungal Spores | Common component of the 4-desmethyl sterol fraction; can be the most abundant sterol in some species [3]. |

| Lindering pennispora | Detected in spores [3]. |

| Spicaria elegans | Detected in spores [3]. |

| Penicillium claviforme | Detected in spores [3]. |

| Aspergillus niger | Detected in spores [3]. |

| Ustilago nuda | Detected in spores [3]. |

| Ustilago maydis | Detected in teliospores [3]. |

| _Puccinia graminis & P. striiformis_ | Found in uredospores [3]. |

| _Saccharomyces cerevisiae (mutant strains)_ | Produced along with episterol [2]. |

Bioactivity and Experimental Data

Recent research has identified promising insecticidal properties in this compound, positioning it as a potential natural agent for pest control.

Insecticidal Bioactivity of this compound

A 2024 study isolated this compound from the resin of Commiphora africana and evaluated its efficacy against bed bugs (Cimex lectularius L.) [4]. The experimental workflow and key findings are summarized below.

Experimental workflow for isolation and bioactivity testing of this compound [4].

2.1.1 Key Quantitative Bioassay Results

The following table presents the core quantitative findings from the bed bug bioassays, demonstrating this compound's potent repellent and toxic effects.

| Bioassay Type | Key Metric | Result for this compound | Positive Control (Neocidol) | Experimental Details |

|---|

| Repellency [4] | Percentage Repellency | 75% | 74% | - Method: Filter paper bioassay.

- Observation Time: >1 hour post-exposure.

- Result Note: No significant difference (p > 0.05) from the positive control. | | Toxicity (Mortality) [4] | LC₅₀ (Lethal Concentration) | 25.73 mg/L | Not specified in excerpts | - Method: Filter papers treated with compound at varying concentrations.

- Observation Time: 24 hours post-exposure. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, the detailed methodologies are outlined below.

2.2.1 Protocol 1: Compound Isolation from Commiphora africana [4]

- Extraction: Extract 1 kg of dried C. africana resin with 4 liters of dichloromethane (DCM) for 72 hours. Filter the mixture sequentially through muslin cloth (pore size 0.7 mm) and Whatman No. 1 filter paper.

- Concentration: Remove the solvent from the filtrate in vacuo using a rotary evaporator to obtain the crude DCM extract.

- Column Chromatography:

- Pack a chromatography column (100 cm x 6 cm ID) with Kieselgel silica gel 60G (70-230 mesh).

- Load 100 g of the crude extract onto the column.

- Elute the compounds using a hexane and ethyl acetate gradient system (0% to 100% ethyl acetate in hexane).

- Fraction Pooling & Purification: Analyze collected fractions by Thin Layer Chromatography (TLC). Pool fractions with similar TLC profiles. Further purify the pooled fractions using a smaller Sephadex LH-20 column to obtain pure compounds.

2.2.2 Protocol 2: Identification and Characterization of this compound [4]

- Purity Check: Confirm the purity of isolated compounds using TLC and Gas Chromatography (GC). A single sharp peak in GC indicates a pure compound.

- Structural Elucidation:

- Fourier Transform Infra-red (FTIR): Prepare a pellet from a mixture of the sample and KBr (1:100). Analyze the pellet and record the absorbance spectrum.

- Gas Chromatography-Mass Spectrometry (GC-MS): Use an ultra-pure helium carrier gas and a BPX5 column (30 m x 0.25 mm ID x 0.25 µm film thickness). Employ a temperature program: 50°C (1 min), then ramp at 5°C/min to 250°C (hold for 9 min).

- Nuclear Magnetic Resonance (NMR): Dissolve the sample in deuterated chloroform (CDCl₃) using Trimethylsilane (TMS) as an internal standard. Acquire both ¹H-NMR and ¹³C-NMR spectra on a high-frequency NMR spectrometer (e.g., 600 MHz).

2.2.3 Protocol 3: Repellency Bioassay Against Bed Bugs [4]

- Treatment: Treat one half of a Whatman filter paper with 2 mL of the test compound (e.g., this compound) dissolved in acetone. Treat the other half with 2 mL of acetone alone as a control.

- Insect Introduction: Place ten bed bugs in a line along the middle of the filter paper, separating the treated and untreated halves.

- Data Collection & Analysis: Record the number of bed bugs on the treated (T) and untreated (C) halves after five minutes. Calculate the percentage repellency (PR) using the formula: PR = [(C - T) / (C + T)] * 100.

- Controls & Replication: Include a positive control (e.g., Neocidol) and a solvent control. Perform all assays in triplicate.

2.2.4 Protocol 4: Toxicity (Mortality) Bioassay Against Bed Bugs [4]

- Treatment Preparation: Prepare a range of concentrations (e.g., 0.25% to 1.4% v/v) of the pure compound in an acetone solvent.

- Exposure: Spray 2 mL of each concentration onto circular filter papers (Whatman No. 2, 90 mm diameter). Introduce bed bugs to the treated surfaces.

- Data Collection: Record bed bug mortality after a 24-hour exposure period.

- Data Analysis: Calculate lethal concentrations (e.g., LC₅₀) using appropriate statistical models (e.g., probit analysis) to determine the potency of the compound.

Research Gaps and Future Directions

While the foundational science of this compound is established, several research gaps present opportunities for further investigation:

- Mechanism of Action: The precise molecular target and mechanism behind this compound's insecticidal activity remain unknown and warrant further study [4].

- Spectrum of Activity: Research is needed to determine its efficacy against other economically important insect pests and its potential safety for non-target organisms.

- Structure-Activity Relationship (SAR): Systematic modification of the this compound structure could reveal more potent analogs and identify key functional groups responsible for its bioactivity.

- Biosynthetic Pathway: A deeper understanding of its biosynthetic pathway in fungi could enable metabolic engineering for higher yields.

References

- 1. - Wikipedia this compound [en.m.wikipedia.org]

- 2. Episterol and this compound from mutant strains of the yeast... [link.springer.com]

- 3. Distribution of sterols in the fungi I. Fungal spores | Lipids [link.springer.com]

- 4. Bio-active principles in Commiphora africana resin... | Research Square [researchsquare.com]

Comprehensive Technical Guide to Fungal Sterols: Biosynthesis, Regulation, and Therapeutic Targeting

Introduction to Fungal Sterols: Structural and Functional Roles

Fungal sterols represent essential molecular components of eukaryotic cell membranes, playing critical roles in maintaining membrane integrity, fluidity, and permeability. Unlike mammals that utilize cholesterol as their primary membrane sterol, fungi synthesize and incorporate ergosterol as the final product in their sterol biosynthetic pathway. This fundamental biochemical difference provides the foundational basis for the selective toxicity of many antifungal agents, making the sterol biosynthesis pathway an attractive target for antifungal drug development. Ergosterol is not merely a structural component but also actively participates in cellular signaling, membrane protein function, and cellular sorting processes, underscoring its vital importance in fungal cell biology [1] [2].

The clinical significance of fungal sterols extends beyond their biological functions, as they represent the primary molecular target for several major classes of antifungal drugs. The azole class of antifungals targets the cytochrome P450 enzyme eburicol 14α-demethylase in the ergosterol pathway, while polyenes such as amphotericin B directly interact with ergosterol in the membrane, forming pores that lead to cell death [1] [3]. The synthesis of ergosterol is a metabolically costly process for fungal cells, requiring substantial amounts of ATP equivalents, reducing power in the form of NADPH, heme-iron, and molecular oxygen, with complete biosynthesis requiring 12 oxygen molecules per ergosterol molecule produced [1]. This oxygen dependence potentially explains the correlation between eukaryotic aerobic lifestyle and sterol biosynthesis, with some researchers hypothesizing that selective pressure exerted by oxygen on primitive life forms led to the emergence of sterols [1].

Table 1: Key Differences Between Fungal and Mammalian Sterols

| Characteristic | Fungal Ergosterol | Mammalian Cholesterol |

|---|---|---|

| Final Biosynthetic Product | Ergosterol | Cholesterol |

| Double Bonds | Δ5,6,7,8,22 | Δ5,6 only |

| Side Chain | 24-methyl group | Unbranched |

| Methyl Groups | C-14 demethylated | C-14 methyl retained |

| Primary Drug Targets | Azoles, Polyenes | Statins |

| Biosynthetic Oxygen Requirement | 12 molecules per sterol | 11 molecules per sterol |

| Cellular Functions | Membrane integrity, signaling, virulence | Membrane integrity, hormone precursor |

Ergosterol Biosynthesis Pathway: Enzymes and Drug Targets

The ergosterol biosynthetic pathway represents a highly conserved and complex metabolic network comprising more than 20 enzymatic steps beginning with acetyl-CoA. This pathway can be conceptually divided into four major stages: early isoprenoid synthesis, squalene formation, lanosterol cyclization, and final ergosterol maturation. The first committed step in the biosynthesis of all isoprenoids, including sterols, is the synthesis of HMG-CoA, with HMG-CoA reductase catalyzing the conversion of HMG-CoA to mevalonate serving as the rate-limiting step in eukaryotic sterol biosynthesis [1]. This enzyme shares functional similarity with the mammalian enzyme targeted by statin drugs, though fungal-specific isoforms provide potential selective targeting opportunities.

Following lanosterol formation, the pathway diverges into species-specific routes, with the human pathogen Aspergillus fumigatus preferentially converting lanosterol to eburicol, in contrast to Saccharomyces cerevisiae which favors conversion to zymosterol [1]. These pathways ultimately converge at fecosterol formation, with subsequent steps leading to the final ergosterol product. The episterol to ergosterol conversion represents a particularly complex segment of the pathway, with evidence suggesting at least two of three possible theoretical pathways are functional in A. fumigatus [1]. The enzymatic complexity of this pathway is further increased in many fungal species by the presence of multiple gene isoforms encoding key enzymes; for example, A. fumigatus possesses two 14-α eburicol demethylases (Cyp51A and Cyp51B) and three C5 desaturases (Erg3a, 3b, and 3c) [1].

Table 2: Key Enzymes in the Ergosterol Biosynthetic Pathway and Their Inhibitors

| Enzyme | Gene Name | Reaction Catalyzed | Essential Gene | Inhibitors (Drug Class) |

|---|---|---|---|---|

| Squalene epoxidase | ERG1 | Squalene to 2,3-oxidosqualene | Yes | Allylamines (terbinafine) |

| Lanosterol synthase | ERG7 | Oxidosqualene to lanosterol | Yes | - |

| C-14 demethylase | ERG11/CYP51 | Lanosterol to 4,4-dimethylcholesta-8,14,24-trienol | Conditionally essential | Azoles (fluconazole, itraconazole) |

| C-14 reductase | ERG24 | 4,4-dimethylcholesta-8,14,24-trienol to 4,4-dimethylzymosterol | Yes | - |

| C-8,7 isomerase | ERG2 | Δ8-Δ7 isomerization | No | - |

| C-5 desaturase | ERG3 | Introduction of C-5,6 double bond | No | - |

| C-24 methyltransferase | ERG6 | Introduction of C-24 methyl group | No | - |

| C-24 reductase | ERG4 | Reduction of C-24(28) double bond | No | - |

The genetic redundancy observed in many sterol biosynthetic enzymes presents significant challenges for both basic research and therapeutic development. While single gene knockouts of certain non-essential enzymes (ERG3, ERG5, ERG6) may be viable, elimination of essential pathway components (ERG1, ERG7, ERG11) requires conditional expression systems or compensatory mutations [1] [4]. For instance, in C. albicans, ERG11 can only be disrupted in ERG3-deficient strains or when cultures are supplemented with nystatin or amphotericin B, as the accumulation of C14-methyl group sterols or diols (particularly 14-methylergosta-8,24(28)-dien-3β,6α-diol) in ERG3 null mutants is lethal [4]. This complex genetic landscape underscores the functional interdependence of pathway components and highlights potential compensatory mechanisms that fungi may employ to overcome enzymatic bottlenecks.

Diagram 1: Ergosterol biosynthetic pathway in fungi showing key enzymatic steps and antifungal drug targets. The pathway diverges after lanosterol formation, with Aspergillus fumigatus preferentially utilizing the eburicol route.

Regulation of Sterol Biosynthesis: Transcriptional and Signaling Networks

The regulation of sterol biosynthesis in fungal pathogens involves a sophisticated interplay of transcriptional networks, signaling pathways, and environmental sensing mechanisms. The Sterol Regulatory Element Binding Proteins (SREBPs) represent a crucial class of basic helix-loop-helix (bHLH) transcription factors that regulate transcription of key ergosterol biosynthesis genes across diverse fungal species [1]. In Aspergillus fumigatus, the SREBP homolog SrbA regulates expression of the azole target Cyp51A and other sterol biosynthetic genes, while in Cryptococcus neoformans, the SREBP homolog Sre1 performs a similar function, highlighting the evolutionary conservation of this regulatory mechanism among fungal pathogens [3]. These transcription factors directly sense sterol levels or related metabolic signals to coordinate appropriate transcriptional responses that maintain sterol homeostasis under varying environmental conditions.

Beyond SREBP-mediated regulation, additional transcriptional networks contribute to sterol pathway control. In Candida albicans, gain-of-function mutations in the zinc cluster transcription factor gene UPC2 lead to constitutive overexpression of ERG11 and other sterol biosynthetic genes, resulting in enhanced azole resistance [3]. Upc2 contains a C-terminal ligand-binding domain that senses cellular ergosterol levels, with mutations interfering with ligand binding resulting in constitutive activation and sterol pathway upregulation [3]. Recent work has revealed that C. glabrata Upc2A regulates an even broader transcriptional network encompassing genes beyond sterol biosynthesis, including those associated with translation and plasma membrane constituents, suggesting pleiotropic regulatory functions beyond sterol homeostasis [3]. Additional regulators of sterol gene expression that contribute to azole resistance in A. fumigatus include the fungal-specific transcription factors AtrR and SltA [3].

The integration of sterol biosynthesis with stress response signaling pathways represents another critical regulatory layer. The High Osmolarity Glycerol (HOG) pathway and Cell Wall Integrity (CWI) pathway are particularly important in mediating adaptive responses to antifungal exposure [5]. In Saccharomyces cerevisiae, HOG pathway activation leads to downregulation of ergosterol biosynthesis and adaptation to osmotic stress through changes in membrane fluidity [5]. These MAP kinase pathways are activated by various stressors, including cell wall instability, changes in osmolarity, and reactive oxygen species production, ultimately modulating transcriptional programs that enhance fungal tolerance to sublethal antifungal treatment [5]. The interconnection between these signaling networks and sterol biosynthesis creates a robust adaptive system that enables pathogenic fungi to survive diverse environmental challenges, including antifungal therapy.

Antifungal Resistance Mechanisms Involving Sterol Biosynthesis

The development of resistance to antifungal drugs targeting sterol biosynthesis represents a growing clinical concern that significantly complicates the treatment of invasive fungal infections. Resistance mechanisms to azole drugs are particularly well-characterized and can be broadly categorized into four major types: (1) alterations in the drug target through mutation or overexpression, (2) reduced intracellular drug accumulation through enhanced efflux pump activity, (3) activation of cellular stress response pathways, and (4) the development of compensatory metabolic bypasses [3] [4]. These mechanisms may occur independently or in combination, resulting in varying degrees of resistance across different fungal pathogens.

Drug target alterations represent one of the most common resistance mechanisms observed in clinical settings. In Candida albicans, over 140 distinct Erg11 amino acid substitutions have been reported, with most clustering into three hot spot regions that either directly affect azole binding or indirectly influence enzyme function through altered protein-protein interactions [3]. Similarly, in Aspergillus fumigatus, mutations in the cyp51A gene are well-characterized determinants of triazole resistance, with specific promoter duplications coupled with amino acid substitutions (TR34/L98H and TR46/Y121F/T289A) becoming increasingly widespread in both environmental and clinical isolates [3]. Alarmingly, these resistance mechanisms appear to be spreading through recombination between resistant and susceptible isolates, creating a self-sustaining environmental reservoir for drug-resistant infections [3].

Enhanced drug efflux represents another clinically significant resistance mechanism, primarily mediated through overexpression of transmembrane transport proteins belonging to the major facilitator superfamily (MFS) or ATP-binding cassette (ABC) transporter families [4]. These efflux pumps reduce intracellular drug concentrations to sub-therapeutic levels, allowing continued sterol biosynthesis despite drug presence. The expression of these transporters is often regulated by transcription factors such as Tac1p and Mrr1p, which can acquire gain-of-function mutations leading to constitutive efflux pump overexpression [4]. Additionally, activation of cellular stress responses through changes in metabolic pathways dependent on transcription factors (Mdr1p, Tac1p, Crz1p) or protein kinase A signaling can contribute to azole tolerance [4].

Table 3: Major Antifungal Resistance Mechanisms in Pathogenic Fungi

| Resistance Mechanism | Molecular Basis | Antifungal Classes Affected | Example Pathogens |

|---|---|---|---|

| Target Site Mutations | Amino acid substitutions in drug target (Erg11/Cyp51) reducing drug binding | Azoles | C. albicans, A. fumigatus, C. auris |

| Target Overexpression | Increased expression of drug target gene via promoter mutations or transcription factor alterations | Azoles | C. albicans, A. fumigatus |

| Enhanced Drug Efflux | Overexpression of membrane transport proteins (ABC transporters, MFS) | Azoles | C. albicans, C. glabrata |

| Cellular Stress Activation | Activation of HOG, CWI, or other stress response pathways | Multiple classes | C. albicans, A. fumigatus |

| Metabolic Bypass | Utilization of alternative sterol biosynthesis pathways (e.g., ERG3 mutations) | Azoles, Polyenes | C. albicans, C. glabrata |

| Biofilm Formation | Production of extracellular matrix limiting drug penetration | Multiple classes | C. albicans, A. fumigatus |

The emergence of multidrug-resistant fungal pathogens such as Candida auris represents a particularly alarming development in the field of medical mycology. This recently discovered pathogen frequently displays resistance to multiple antifungal classes, including azoles, polyenes, and echinocandins, with some strains exhibiting pan-drug resistance [3]. The molecular mechanisms underlying this concerning resistance profile include combinations of the aforementioned strategies, including Erg11 mutations, enhanced efflux capacity, and potentially novel resistance determinants yet to be fully characterized. The rapid global spread of C. auris highlights the evolutionary potential of fungal pathogens to overcome our limited antifungal armamentarium and underscores the urgent need for novel therapeutic approaches.

Research Methods and Experimental Approaches in Sterol Studies

The comprehensive investigation of fungal sterols requires the integration of diverse methodological approaches spanning analytical chemistry, molecular genetics, and systems biology. Gas chromatography coupled with mass spectrometry (GC/MS) represents the gold standard for sterol separation, detection, and quantification, offering the sensitivity and specificity required to resolve complex sterol profiles [2]. Advanced GC/MS methods employing selected ion monitoring (SIM) modes have enabled the detection and characterization of 27 different sterols in Tuber species, including 14 previously undescribed minor sterols, demonstrating the power of this approach for comprehensive sterol profiling [2]. These methods achieve remarkably low detection limits (4 pg for ergosterol per injection) while maintaining the capability to resolve structural isomers that may represent biosynthetic intermediates or alternative pathway products.

The functional characterization of sterol biosynthetic genes relies heavily on molecular genetic techniques including targeted gene disruption, conditional expression systems, and site-directed mutagenesis. For essential genes in the sterol pathway, such as ERG1, ERG7, ERG9, ERG11, ERG25, ERG26, and ERG27, researchers have employed conditional promoters (e.g., the niiA promoter in A. fumigatus) or hybrid regulatable systems to study gene function without causing lethality [1] [4]. The sterol composition of mutant strains is typically analyzed by GC/MS, providing direct evidence for the enzymatic step affected by genetic manipulation. For instance, clinical isolates displaying cross-resistance to azoles and amphotericin B have been identified as ERG3 mutants based on characteristic sterol profiles showing accumulation of upstream products (episterol and fecosterol) and alternative pathway products (ergosta-7,22-dienol) [4].

Computational and bioinformatics approaches are playing an increasingly important role in sterol research, particularly in the context of drug discovery and resistance mechanism prediction. These methods include the identification of potential molecular targets, prediction of three-dimensional protein structures, interaction modeling of drug-target complexes, and molecular dynamic simulations [6]. The integration of data science with computational biology enables the screening of potential lead molecules with ideal drug-like properties, pharmacokinetics, and toxicity profiles, significantly reducing the time and cost associated with conventional drug discovery pipelines [6]. As antifungal resistance continues to emerge, these computational approaches will become increasingly valuable for predicting resistance-conferring mutations and designing next-generation inhibitors that overcome existing resistance mechanisms.

Conclusion and Future Perspectives

The study of fungal sterols continues to be an academically rich and clinically vital area of investigation with significant implications for antifungal drug development. While considerable progress has been made in understanding the ergosterol biosynthetic pathway and its regulation, important knowledge gaps remain regarding the complex interplay between sterol metabolism and other cellular processes, including stress response pathways, virulence mechanisms, and immune evasion strategies. The ongoing challenges of antifungal resistance and the emergence of multidrug-resistant pathogens necessitate continued investment in both basic and translational research aimed at expanding our therapeutic options.

Future research directions should prioritize the exploitation of fungal-specific regulatory mechanisms, such as the SREBP pathway, as potential targets for novel antifungal strategies. Additionally, the development of combination therapies that simultaneously target sterol biosynthesis and stress response pathways may offer enhanced efficacy and reduced resistance development. Advances in structural biology and computational modeling will further enable rational drug design approaches targeting both canonical sterol biosynthetic enzymes and regulatory proteins. Finally, enhanced diagnostic and surveillance capabilities are needed to monitor the emergence and spread of resistant isolates in both clinical and environmental settings, informing stewardship efforts and therapeutic guidelines.

The fundamental importance of sterols in fungal cell biology, combined with their established role as targets for antifungal therapy, ensures that this area of research will remain a priority for the medical mycology community. By building upon our current understanding of sterol biosynthesis, regulation, and resistance mechanisms, researchers can develop the next generation of antifungal agents needed to address the growing threat of invasive fungal infections in immunocompromised patient populations.

References

- 1. Regulation of Sterol Biosynthesis in the Human Fungal ... [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography with mass spectrometry detection and ... [sciencedirect.com]

- 3. Molecular mechanisms governing antifungal drug resistance [nature.com]

- 4. The synthesis, regulation, and functions of sterols in ... [pmc.ncbi.nlm.nih.gov]

- 5. Activation of stress signalling pathways enhances tolerance of ... [pmc.ncbi.nlm.nih.gov]

- 6. Computational Drug Discovery for Emerging Viral Infections [frontiersin.org]

Comprehensive Technical Guide to Fungisterol: Research Background, Mechanisms, and Methodologies

Executive Summary

Fungisterol (24α-ethylcholesta-5,7-dien-3β-ol) is a significant fungal sterol intermediate primarily identified within the ergosterol biosynthesis pathway in yeasts and fungi. While frequently documented in early biochemical studies of mutant yeast strains, contemporary research has revealed its broader biological significance in stress adaptation mechanisms and membrane integrity maintenance. This whitepaper provides a comprehensive technical analysis of this compound, encompassing its chemical properties, biosynthetic pathways, biological functions, and research methodologies. Current evidence indicates that this compound accumulation represents an important adaptive response to environmental stressors, including temperature extremes and antifungal compounds, positioning it as a potential target for novel therapeutic interventions. This guide synthesizes foundational knowledge with recent advances to support ongoing research and drug development initiatives focused on fungal systems and sterol metabolism.

Introduction and Basic Chemical Properties

This compound represents a key intermediate in the fungal sterol biosynthesis pathway, with the systematic name 24α-ethylcholesta-5,7-dien-3β-ol. This tetracyclic molecule features a double bond between C-5 and C-6, as well as an additional double bond between C-7 and C-8 in the B-ring, creating the characteristic 5,7-diene system common to many fungal sterols. The molecule also possesses a 24α-ethyl group in the side chain, a structural feature that distinguishes it from other sterol intermediates. Early research on this compound emerged from investigations into mutant strains of Saccharomyces cerevisiae, where researchers identified and characterized this sterol intermediate as part of the ergosterol biosynthesis pathway [1].

The historical context of this compound research dates back several decades, with initial studies focusing on its isolation and structural elucidation from various fungal species. Early work by Mikhailova and colleagues in the 1980s documented the presence of this compound in mutant yeast strains, utilizing spectroscopic methods for identification [1]. These foundational studies established this compound as a component of the complex sterol metabolic network in fungi, though its specific biological functions remained incompletely understood. Subsequent research has expanded our understanding of this compound beyond merely a pathway intermediate, revealing its participation in stress adaptation and potential roles in maintaining membrane functionality under challenging environmental conditions.

Biosynthetic Pathways and Metabolic Relationships

This compound occupies a strategic position within the highly conserved ergosterol biosynthesis pathway in fungi, serving as an intermediate between episterol and ergosterol itself. This pathway represents a crucial metabolic route for generating the primary sterol component of fungal membranes, with this compound formation and conversion representing key regulatory points, particularly under stress conditions. The biosynthetic route to this compound involves multiple enzymatic steps that progressively modify the sterol nucleus and side chain, with the C-5(6) desaturation and C-24 methylation representing critical transformations.

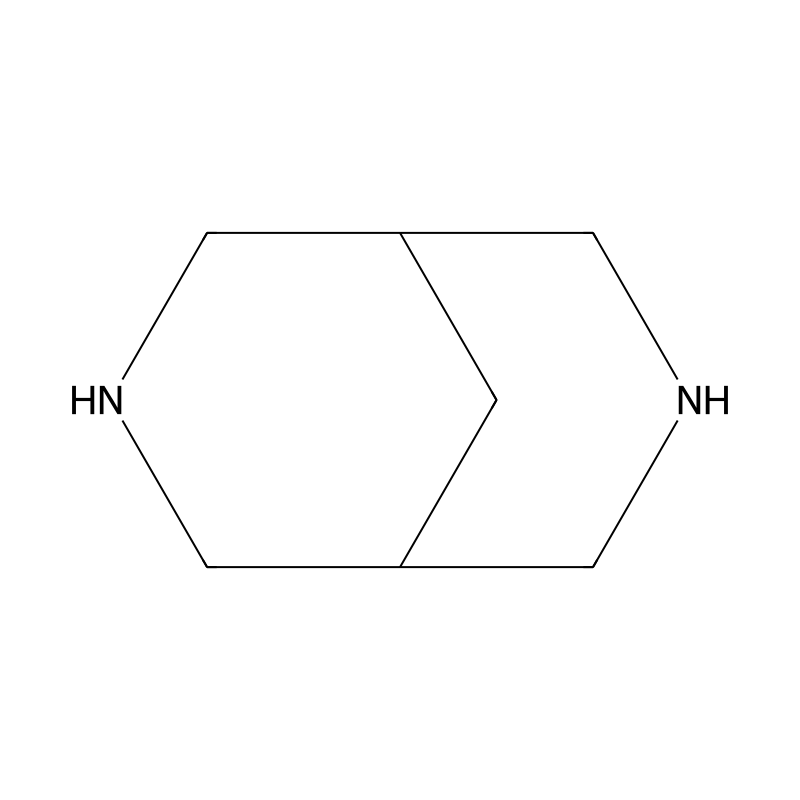

Table: Key Enzymes in this compound Biosynthesis and Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Cellular Localization | Inhibitors |

|---|---|---|---|---|

| ERG2 | 5.3.3.5 | Isomerization of fecosterol to episterol | Endoplasmic reticulum | - |

| ERG3 | 5.3.3.- | C-5 desaturase introducing Δ⁵ bond | Endoplasmic reticulum | Fenpropimorph |

| ERG6 | 2.1.1.143 | C-24 methyltransferase | Endoplasmic reticulum | - |

| ERG4 | 1.3.1.71 | C-24(28) reductase converting this compound to ergosterol | Endoplasmic reticulum | - |

The conversion of this compound to ergosterol represents the final reductive step in the pathway, catalyzed by ERG4 (C-24(28) reductase). This enzymatic transformation has been identified as a critical regulatory point that responds to environmental stressors, with research demonstrating that stress conditions can lead to the accumulation of this compound and other precursor sterols. The strategic positioning of this compound in the ergosterol pathway suggests it may serve as a metabolic branch point, potentially directing carbon flow toward different sterol endpoints under varying physiological conditions. Understanding these complex metabolic relationships provides valuable insights for developing antifungal strategies that target specific steps in this essential biosynthetic pathway.

Figure 1: this compound in the Ergosterol Biosynthesis Pathway - Key enzymatic steps showing this compound's position and regulatory points influenced by stress conditions

Biological Functions and Physiological Roles

This compound serves multiple essential biological functions in fungal organisms, with its most fundamental role involving the maintenance of membrane integrity. While ergosterol constitutes the predominant sterol in most fungal membranes, intermediate sterols like this compound contribute significantly to membrane properties, particularly during stress conditions or when the ergosterol biosynthesis pathway is compromised. Research indicates that this compound participates in regulating membrane fluidity, permeability, and the activity of membrane-bound enzymes, functioning as a structural component that influences the physical properties of lipid bilayers [2]. Although this compound may be less efficient than ergosterol in some of these functions, its accumulation appears to represent an adaptive response that preserves sufficient membrane functionality under challenging conditions.

The stress adaptation function of this compound has been demonstrated in recent studies on lichens exposed to temperature extremes. Investigations with Peltigera canina revealed that under both heat (+40°C) and cold (-20°C) stress, the organism exhibited significant alterations in its sterol profile, characterized by decreased ergosterol levels and increased proportions of precursor sterols including episterol and, under cold stress specifically, increased dehydroergosterol [2]. In this context, this compound maintained consistent levels under cold stress conditions, suggesting a stabilizing role in membrane architecture during thermal challenges. These stress-induced modifications in sterol composition appear to create an optimal sterol balance that enables continued membrane function and supports the deployment of successful adaptation strategies, allowing the organism to survive extreme temperatures that would otherwise prove lethal.

Beyond its structural roles, this compound may also participate in cellular signaling processes, potentially influencing the activity of stress-activated protein kinase pathways. Research has demonstrated connections between sterol biosynthesis and signaling pathways such as the Hog1 MAP kinase cascade, which regulates cellular responses to osmotic stress and antifungal compounds [3]. The accumulation of specific sterol intermediates may function as a sensor mechanism that modulates stress response pathways, creating feedback loops that optimize cellular adaptation. Additionally, this compound serves as a metabolic reservoir that can be rapidly converted to ergosterol when conditions normalize, allowing fungi to maintain metabolic flexibility in fluctuating environments. This multifunctional capacity underscores the importance of this compound beyond merely a pathway intermediate, positioning it as a key player in fungal stress biology and metabolic regulation.

Research Applications and Practical Implications

The study of this compound has yielded several significant research applications with practical implications across multiple fields. In antifungal drug development, understanding this compound metabolism provides valuable insights for targeting the ergosterol biosynthesis pathway, a well-established approach for controlling fungal pathogens. The accumulation of this compound and other precursor sterols in fungi treated with certain antifungal agents serves as a metabolic indicator of pathway disruption, offering both a mechanism for assessing drug efficacy and insights for developing combination therapies that target multiple pathway steps simultaneously [3]. Research indicates that stress response pathways can enhance fungal tolerance to chemical fungicides and antifungal proteins, suggesting that targeting the adaptive mechanisms that regulate sterol composition may represent a promising strategy for overcoming treatment resistance.

In ecological and environmental research, this compound studies have contributed to our understanding of how symbiotic organisms like lichens adapt to extreme conditions. The demonstrated alterations in sterol profiles, including this compound levels, in response to temperature stress provide insights into the biochemical mechanisms underlying stress tolerance in these hardy organisms [2]. This research has implications for predicting how organisms will respond to environmental changes and for understanding the molecular basis of extremophile survival strategies. Additionally, in food web research, sterol composition studies have revealed how environmental factors influence the nutritional quality of algae and other primary producers at the base of aquatic food chains, with potential consequences for higher trophic levels [4].

Table: this compound Research Applications Across Disciplines

| Research Field | Application Significance | Key Findings | Potential Developments |

|---|---|---|---|

| Antifungal Development | Target identification for novel therapeutics | This compound accumulation indicates disruption of ergosterol biosynthesis | Combination therapies targeting multiple pathway steps |

| Ecological Adaptation | Understanding extremophile biochemistry | Sterol profile alterations enhance membrane stability under temperature stress | Biomarkers for environmental stress response |

| Food Web Dynamics | Trophic transfer of nutritional sterols | Environmental factors alter sterol composition in primary producers | Predicting ecosystem responses to environmental change |

| Membrane Biophysics | Structure-function relationships in membranes | Intermediate sterols maintain membrane functionality under stress | Biomimetic membrane designs for industrial applications |

The biotechnological potential of this compound and other sterol intermediates continues to be explored, with possible applications in industrial microbiology and bioengineering. Yeast and fungal systems engineered to accumulate specific sterol intermediates could serve as production platforms for these compounds, which may find use in various industries. Furthermore, research on sterol adaptation mechanisms may inform preservation strategies for fungal cultures used in biotechnology and food production, enhancing the stability and productivity of these important industrial organisms. As our understanding of this compound biology continues to expand, so too will its practical applications across these diverse fields.

Experimental Methods and Analytical Protocols

Sample Preparation and Sterol Extraction

Robust sample preparation methodologies are fundamental for accurate this compound analysis. For fungal cells or lichen thalli, the initial step involves rapid freezing in liquid nitrogen followed by freeze-drying to preserve sterol composition and prevent degradation. The extraction process typically employs the Bligh and Dyer method [2], which utilizes a chloroform-methanol (2:1 v/v) mixture to efficiently recover total lipids from biological matrices. In this procedure, approximately 50-100 mg of freeze-dried material is homogenized in the extraction solvent containing an internal standard (commonly 5α-cholestan) for subsequent quantification. The homogenate is subjected to repeated extraction cycles, typically three, to ensure complete lipid recovery. The combined organic phases are then evaporated under a stream of nitrogen gas, and the total lipid extract is subjected to saponification with alcoholic potassium hydroxide to hydrolyze sterol esters and release free sterols. This saponification step is critical for comprehensive analysis of both esterified and free sterol pools.

Separation and Quantification Techniques

Chromatographic separation of this compound from other sterol intermediates is typically achieved using gas chromatography (GC) systems equipped with high-resolution capillary columns. The HP-5 column (30 m × 0.32 mm × 0.25 μm) provides excellent separation of sterol isomers under temperature programming conditions (initial temperature 150°C held for 1 minute, ramped at 15°C/min to 280°C, then 2°C/min to 308°C, and finally 10°C/min to 320°C) [2]. For enhanced detection specificity, derivatization of sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane generates trimethylsilyl ether derivatives, which improve chromatographic behavior and detection sensitivity. Mass spectrometric detection employing electron impact ionization (EI) significantly enhances analytical specificity by providing characteristic fragmentation patterns that facilitate unambiguous identification. The mass spectra of this compound derivatives show key fragment ions at m/z 363 (M-15, loss of CH₃), 255, 213, and 159, which aid in distinguishing it from related sterols like episterol and ergosterol.

Figure 2: Analytical Workflow for this compound Quantification - Key methodological steps from sample preparation to final analysis

Quantification and Data Analysis

Accurate quantification of this compound relies on multipoint calibration curves generated using authentic standards analyzed under identical conditions [2]. The response factors relative to the internal standard (5α-cholestan) are determined across a concentration range encompassing expected biological levels. For samples where pure this compound standards are unavailable, response factors are estimated based on structurally similar sterols with known concentrations. Sterol contents are typically normalized to sample dry weight or, preferably, to cellular carbon content determined using a High-TOC analyzer on parallel samples. This normalization approach accounts for variations in cellular biomass and provides more biologically meaningful data than dry weight alone, particularly when comparing samples with different metabolic states or grown under different conditions. Statistical analysis typically involves Analysis of Covariance (ANCOVA) to evaluate the effects of multiple factors (e.g., light intensity, nutrient availability) on sterol composition, allowing researchers to discern specific environmental influences on this compound accumulation patterns.

Research Gaps and Future Directions

Despite advances in understanding this compound's biosynthetic pathway and basic biological functions, several significant research gaps remain. The specific regulatory mechanisms controlling the transition between this compound and ergosterol, particularly under stress conditions, are not fully elucidated. While it is established that stress conditions lead to the accumulation of precursor sterols including this compound, the precise signaling pathways and molecular switches that modulate this response require further investigation [3] [2]. Additionally, the structure-function relationships of this compound in membranes compared to ergosterol and other sterols are incompletely characterized, particularly regarding how specific structural features (the 5,7-diene system, side chain composition) influence membrane properties and functionality. Understanding these relationships at the molecular level would provide valuable insights for both basic mycology and applied antifungal development.

Future research directions should prioritize comprehensive characterization of this compound across diverse fungal taxa to establish whether its functional significance is conserved or varies phylogenetically. The technological application of this compound as a biomarker for specific environmental conditions or physiological states represents another promising avenue, particularly in ecological and industrial contexts. From a therapeutic perspective, exploring whether differential accumulation of this compound between pathogenic fungi and host cells could be exploited for selective antifungal targeting warrants investigation. Modern analytical technologies, including advanced mass spectrometry imaging and genetic editing approaches like CRISPR-Cas9, provide powerful tools to address these questions by enabling spatial localization of this compound within cells and tissues, and precise manipulation of the ergosterol pathway to determine the functional consequences of altered this compound levels. Addressing these research gaps will significantly advance our understanding of this important sterol intermediate and its potential applications in medicine, biotechnology, and fundamental fungal biology.

Conclusion

References

- 1. Episterol and this compound from mutant strains of the yeast... [link.springer.com]

- 2. Sterol Composition of Lichen Peltigera canina When Exposed to... [bioethicsjournal.ru]

- 3. Activation of stress signalling enhances tolerance of fungi... pathways [link.springer.com]

- 4. Simultaneous Effects of Light Intensity and Phosphorus... | PLOS One [journals.plos.org]

Quantitative Data on Antifungal Activity and Ergosterol Inhibition

The quantitative data below is derived from a 2025 study investigating the antifungal potential of two medicinal plant extracts, Rorippa islandica and Carrichtera annua, with their activity measured through several standard metrics [1].

Table 1: Antifungal Efficacy of Plant Extracts against Pathogenic Fungi

| Plant Extract | Target Fungus | Inhibition Zone (at 10 mg/mL) | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|---|---|

| Rorippa islandica (70% ethanol successive extract) | Colletotrichum gloeosporioides | 29 ± 0.3 mm | 7.8 µg/mL | 15.62 µg/mL |

| Carrichtera annua (Total extract) | Curvularia lunata | 35 ± 0.1 mm | 1.97 µg/mL | 3.9 µg/mL |

Table 2: Reduction in Fungal Ergosterol Content Post-Treatment

| Plant Extract | Treatment | Reduction in *C. lunata* | Reduction in *C. gloeosporioides* | Reduction in *P. glabrum* |

|---|---|---|---|---|

| Carrichtera annua | Total and successive ethanol fractions | 49.93% | 47.7% | - |

| Rorippa islandica | Total and successive ethanol fractions | - | 42.58% | 47.2% |

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments cited in the data above [1].

Preparation of Plant Extracts

- Collection & Authentication: Aerial parts of Rorippa islandica and Carrichtera annua were collected from Marsa Matrouh, Egypt. Specimens were authenticated by a botanist at the Desert Research Center, Cairo [1].

- Total Extraction: 30 grams of powdered plant material were soaked in 70% ethanol for 72 hours at room temperature with shaking. The suspension was filtered, and the filtrate was concentrated under reduced pressure using a rotary evaporator at 40°C [1].

- Successive Fractionation: 52 grams of plant powder were sequentially extracted three times with different solvents of increasing polarity (hexane, diethyl ether, chloroform, ethyl acetate, 96% ethanol, and 70% ethanol) for 72 hours each. All fractions were condensed using a rotary evaporator [1].

In-vitro Antifungal Activity Assay

- Test Fungi: The experiments used five phytopathogenic fungi: Alternaria cerealis, Fusarium solani, Curvularia lunata, Penicillium glabrum, and Colletotrichum gloeosporioides [1].

- Medium Preparation: Potato Dextrose Agar (PDA) medium was prepared by dissolving 39 g/L of PDA powder in distilled water, autoclaving at 121°C for 15 minutes, and pouring approximately 25 mL into each Petri dish [1].

- Procedure: The antifungal activity was evaluated using the well-diffusion method. The zones of inhibition around the wells containing the plant extracts were measured to determine the most potent extracts. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were subsequently determined for these potent extracts [1].

Assessment of Ergosterol Content

- Principle: This assay quantifies the amount of ergosterol in the fungal cell membrane as a marker for antifungal mechanism. A reduction in ergosterol content suggests that the extract compromises membrane integrity [1].

- Procedure:

- Fungi are inoculated into liquid media and treated with the plant extracts at their MIC values.

- After incubation, the mycelia are harvested and dried.

- Sterols are extracted from the dry mycelia using an alcoholic potassium hydroxide solution.

- The ergosterol content is quantified by analyzing the supernatant spectrophotometrically, comparing the absorbances at specific wavelengths (typically 230 nm and 282 nm) against a control of untreated fungi [1].

Analysis of Bioactive Compounds

- GC-MS Analysis: Used to identify volatile and semi-volatile compounds. The total ethanol extract was dissolved in chloroform and analyzed using a GC-MS system with a specific temperature program. Compounds were identified by comparing their mass spectra against standard libraries (NIST11, WILEY 09) [1].

- HPLC Analysis: Used for qualitative and quantitative determination of phenolic compounds. The 70% ethanol extract was analyzed using an HPLC system with a C8 column, a mobile phase of water and acetonitrile with trifluoroacetic acid, and detection at 280 nm [1].

Diagram of Experimental Workflow and Mechanism

Based on the described protocols and the mechanism of action, the following diagram illustrates the logical workflow of the study and the proposed antifungal mechanism targeting ergosterol biosynthesis.

This workflow maps the process from plant collection to mechanistic studies, highlighting the ergosterol pathway [1].

Research Implications and Future Directions

The significant reduction in ergosterol content (over 49% for C. annua and 47% for R. islandica) directly demonstrates that the primary antifungal mechanism of these extracts is the disruption of fungal membrane integrity [1]. This is a classic and validated mode of action for many antifungal agents.

- Promising Lead Compounds: The identified bioactive compounds, such as gallic acid (a predominant phenolic) and various volatile compounds, serve as excellent starting points for further medicinal chemistry optimization. Future work should involve the isolation and individual testing of these compounds to identify the most active molecule[s] [1].

- Synergistic Effects: It is crucial to investigate whether the observed potent activity is due to a single compound or the synergistic effect of multiple compounds in the crude extract. Synergy can often lead to more robust antifungal effects and slower development of resistance [1].

References

Application Note: Extraction and Bioactivity Assessment of Fungisterol

This document provides a detailed methodology for the extraction, isolation, and bioactivity testing of fungisterol, a bioactive sterol, from natural sources such as Commiphora africana resin [1]. The protocol is designed for researchers and professionals in drug development.

Proposed Experimental Workflow

The following diagram outlines the complete experimental process from sample preparation to bioassay.

Detailed Extraction and Isolation Protocol

This protocol adapts the successful isolation of this compound from Commiphora africana resin [1]. The process can be scaled according to needs, but the following steps are optimized for a 100-gram sample of dried, powdered resin.

2.1. Solvent Extraction [1]

- Sample Preparation: Begin with 100 g of dried plant resin, ground into a fine powder.

- Extraction: Add the powdered resin to 400 mL of dichloromethane (DCM) in a sealed glass container.

- Maceration: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

- Filtration: Filter the mixture sequentially through a muslin cloth (pore size ~0.7 mm) and then through Whatman No. 1 filter paper to remove particulate matter.

- Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C or lower to obtain the crude DCM extract.

2.2. Column Chromatography for Isolation [1]

- Column Packing: Pack a chromatography column (100 cm x 6 cm) with silica gel 60 (70–230 mesh) as the stationary phase.

- Sample Loading: Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this mixture onto the top of the prepared column.

- Fraction Elution: Elute compounds using a gradient solvent system of increasing polarity:

- Start with 100% hexane.

- Gradually introduce ethyl acetate (e.g., hexane-ethyl acetate mixtures from 99:1 to 50:50).

- Finish with 100% ethyl acetate.

- Fraction Collection & Monitoring: Collect eluent in multiple fractions. Analyze each fraction by Thin-Layer Chromatography (TLC). Pool fractions with similar TLC profiles.

- Further Purification: Subject pooled fractions containing sterols to further purification using a smaller silica gel column or size-exclusion chromatography (e.g., Sephadex LH-20) to obtain pure this compound. Confirm the purity of isolated compounds using Gas Chromatography (GC) or TLC, indicated by a single sharp peak or a single spot, respectively [1].

Compound Characterization

Once isolated, this compound should be characterized using spectroscopic techniques to confirm its identity and purity. The key identifiers for this compound (C₂₈H₄₈O) are listed in the table below [2] [3] [4].

- Table 1: Key Identifiers for this compound

| Property | Value / Description |

|---|---|

| Systematic IUPAC Name | (1R,3aR,5aS,7S,9aS,9bR,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,5,5a,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol [2] |

| CAS Registry Number | 516-78-9 [3] [4] |

| PubChem CID | 5283646 [3] |

| Molecular Formula | C₂₈H₄₈O [2] [3] [4] |

| Average Mass | 400.691 g·mol⁻¹ [2] [4] |

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): Perform ¹H-NMR and ¹³C-NMR spectroscopy using deuterated chloroform (CDCl₃) as the solvent. Compare the spectral data with published literature to confirm the structure [1].

- Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to verify purity and obtain fragmentation patterns for identification. A common method uses a BPX5 column (30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program from 50°C to 250°C [1].

- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze functional groups by FTIR using a KBr pellet method [1].

Bioactivity Testing Protocol

The following bioassays, adapted from research on bedbugs, can be used to evaluate the insecticidal properties of this compound [1].

4.1. Repellency Assay (Filter Paper Method)

- Preparation: Cut a Whatman filter paper into two equal halves.

- Treatment: Treat one half with a solution of this compound in acetone. Treat the other half with acetone alone as a control.

- Testing: After the solvent evaporates, reassemble the two halves. Place ten bedbugs along the line where the two halves meet.

- Data Collection: Record the number of insects present on the treated (T) and untreated (C) sides at set intervals (e.g., 0.5, 1, 2, 6, and 24 hours).

- Calculation: Calculate the percentage repellency (PR) using the formula: PR = [(C - T) / (C + T)] * 100 [1].

4.2. Toxicity (Mortality) Assay

- Preparation: Spray a solution of this compound at varying concentrations onto separate Whatman No. 2 filter papers and allow them to air-dry.

- Testing: Introduce ten bedbugs into each petri dish containing a treated filter paper.

- Data Collection: Record the number of dead bedbugs after 24, 48, and 72 hours of exposure.